Melting Point: 3,7-Diol vs. 2,8-Diol Regioisomer – A 51 °C Gap That Determines Purification Route
The experimental melting point of 3,7-dihydroxydiphenylenoxide is 192–193 °C, whereas its 2,8-dihydroxydibenzofuran regioisomer (CAS 5914-48-7) melts at 243–244 °C, a difference of approximately 51 °C . Both isomers share the same molecular formula (C12H8O3) and predicted density (1.457 g/cm³), indicating that the melting-point disparity originates from divergent intermolecular hydrogen-bonding networks in the crystal lattice rather than from mass or packing fraction differences . The lower melting point of the 3,7-isomer facilitates melt-based purification and reduces the thermal budget required for recrystallization, while the 2,8-isomer's higher melting point may offer superior thermal stability for high-temperature applications.
| Evidence Dimension | Melting point (experimental) |
|---|---|
| Target Compound Data | 192–193 °C |
| Comparator Or Baseline | 2,8-Dihydroxydibenzofuran: 243–244 °C |
| Quantified Difference | ~51 °C lower for the 3,7-isomer |
| Conditions | Experimental determination; ChemicalBook and SciFinder data |
Why This Matters
A 51 °C melting-point gap dictates the choice of recrystallization solvent system and thermal processing parameters, making generic isomer substitution unacceptable in kilo-lab and pilot-plant settings.
